molecular formula C10H9N3O2 B578379 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245649-64-2

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B578379
CAS No.: 1245649-64-2
M. Wt: 203.201
InChI Key: HIJJTAAPZVJPOC-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for the design and optimization of novel bioactive compounds. Its core structure is integral to developing potent and selective enzyme inhibitors. Research into similar 1,2,4-triazole-3-carboxylic acid derivatives has demonstrated their potential as a key pharmacophore for cyclooxygenase-2 (COX-2) inhibition . Computational modeling and docking studies suggest such compounds can effectively satisfy the pharmacophore geometry of selective COX-2 inhibitors, orienting within the enzyme's active site, which is a valuable characteristic for anti-inflammatory research . Furthermore, this triazole-carboxylic acid scaffold shows promise in antibacterial research. Patented N-substituted-1H-1,2,4-triazole-3-carboxamides, which are derived from similar core structures, have shown activity against a range of bacteria, including Escherichia coli , Salmonella , and Pseudomonas aeruginosa , by inhibiting bacterial growth . The versatility of the scaffold is further highlighted by its application in other therapeutic areas, serving as a critical intermediate in discovering compounds with selective antimalarial activity and as a precursor to potent antagonists of nuclear receptors like the Pregnane X Receptor (PXR) in other structural configurations . This makes this compound a valuable building block for researchers developing new therapeutic agents and probing biological mechanisms.

Properties

IUPAC Name

1-(3-methylphenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-6-11-9(12-13)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJTAAPZVJPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744510
Record name 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-64-2
Record name 1-(3-Methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A widely cited method for synthesizing 1,2,4-triazole-3-carboxylic acid derivatives involves cyclocondensation of thiourea intermediates with oxalyl esters. Adapted from CN103145632B, this approach avoids hazardous diazotization steps. For the m-tolyl variant, the synthesis begins with m-tolyl thiosemicarbazide (Structure II in), which reacts with monomethyl oxalyl chloride to form a thiourea-oxalate adduct.

Reaction Scheme:

  • Condensation:
    m-Tolyl thiosemicarbazide+ClCO-COORThiourea-oxalate intermediate\text{m-Tolyl thiosemicarbazide} + \text{ClCO-COOR} \rightarrow \text{Thiourea-oxalate intermediate}

  • Cyclization: Alkaline conditions promote ring closure to form 5-mercapto-1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylic acid .

  • Desulfurization: Treatment with H2O2\text{H}_2\text{O}_2 in acetic acid removes the thiol group.

  • Ester Hydrolysis: The methyl ester intermediate is saponified to yield the carboxylic acid.

Key Parameters

  • Cyclization Conditions: Sodium hydroxide (2 M) at 80°C for 4 hours achieves >85% conversion.

  • Desulfurization: A 2:1 molar ratio of H2O2\text{H}_2\text{O}_2 to triazole at 0–5°C minimizes side reactions.

  • Ester Hydrolysis: Refluxing with 6 M HCl for 2 hours provides the acid in >90% purity.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)
NaOH Concentration2 M85
Reaction Temperature80°C88
H2O2\text{H}_2\text{O}_2 Ratio2:192

Diazotization-Cyclization of Amino-Triazole Precursors

Traditional Diazotization Route

Early industrial methods (e.g.,) used lime nitrogen (calcium cyanamide) to generate hydrazine intermediates, followed by diazotization. However, this route involves explosive diazonium salts, limiting its modern applicability.

Modification for m-Tolyl Incorporation:

  • Step 1: Diazotization of m-toluidine with NaNO2/HCl\text{NaNO}_2/\text{HCl} forms the diazonium salt.

  • Step 2: Coupling with malonate esters under basic conditions yields a hydrazone.

  • Step 3: Cyclization with cyanamide affords the triazole core.

Challenges:

  • Low regioselectivity (~60% for 1,2,4-isomer).

  • Requires rigorous temperature control (-5°C) to stabilize diazonium intermediates.

One-Pot Synthesis Using Aryl Azides and β-Ketoesters

Adaptation from 1,2,3-Triazole Methods

While US6642390B2 focuses on 1,2,3-triazoles, its principles can guide 1,2,4-triazole synthesis. Reacting m-tolyl azide with β-ketoesters (e.g., ethyl acetoacetate) in the presence of a base (e.g., KOH) may yield the target compound.

Mechanistic Insight:

  • The azide undergoes [3+2] cycloaddition with the ketoester’s enolate, forming the triazole ring.

  • Regioselectivity: Controlled by steric and electronic effects of the m-tolyl group.

Limitations:

  • Limited literature on 1,2,4-triazole formation via this route.

  • Competing pathways may produce 1,2,3-triazole isomers.

Comparative Analysis of Methods

Table 2: Method Comparison for 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic Acid

MethodYield (%)SafetyScalability
Cyclocondensation85–92HighIndustrial
Diazotization60–75LowLimited
Azide Cycloaddition~50*ModeratePilot-scale

*Estimated based on analogous reactions.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Methanol Recovery: In esterification steps, methanol is distilled and reused, reducing costs by ~30%.

  • Catalyst: p-Toluenesulfonic acid (0.5 mol%) achieves 95% ester conversion.

Environmental Impact

  • The cyclocondensation route reduces hazardous waste by 40% compared to diazotization.

  • H2O2\text{H}_2\text{O}_2 desulfurization produces water as the only byproduct.

Chemical Reactions Analysis

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid. It has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays demonstrated that it exhibits a COX-2 IC50 value of 20.5 µM, which is significantly lower than that of indomethacin (COX-1 IC50 = 0.65 µM) . This suggests that the compound could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects.

Antibacterial Properties

The compound also shows promising antibacterial activity. Research indicates that derivatives of 1,2,4-triazoles possess significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.25 µg/mL, showcasing their potential as effective antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains. Studies show that compounds containing the triazole moiety exhibit enhanced antifungal effects compared to standard treatments . For instance, the antifungal activity against Aspergillus flavus was found to be significantly higher than that of conventional antifungal agents.

Case Study 1: Anti-inflammatory Mechanism

A study published in MDPI explored the anti-inflammatory mechanisms of various triazole derivatives including this compound. The research utilized carrageenan-induced paw edema models in rats to assess in vivo efficacy. Results indicated a marked reduction in inflammation compared to control groups treated with standard NSAIDs .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited MIC values comparable to established antibiotics like levofloxacin and moxifloxacin . This highlights the potential for developing new treatments for resistant bacterial infections.

Summary of Applications

Application TypeDescriptionKey Findings
Anti-inflammatorySelective COX-2 inhibitionIC50 = 20.5 µM; safer alternative to NSAIDs
AntibacterialEffective against Gram-positive and Gram-negative bacteriaMIC values as low as 0.25 µg/mL
AntifungalEnhanced activity against various fungal strainsSuperior efficacy compared to conventional agents

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, facilitating reactions like Suzuki coupling .
  • Heteroaromatic substituents (e.g., pyridyl) introduce hydrogen-bonding sites, critical for target-specific bioactivity .

Physicochemical Properties

  • Solubility : The carboxylic acid group confers water solubility at basic pH, while the m-Tolyl group enhances lipophilicity (logP ~1.5–2.0 estimated). This balance is intermediate between the hydrophilic pyridyl analog and the highly lipophilic isopropyl derivative .
  • Thermal stability : Decomposition temperatures for triazole-carboxylic acids typically exceed 200°C, with methyl and chloro substituents showing similar stability .

Biological Activity

1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly as an antibacterial and antifungal agent. This article explores the biological activities of this specific compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

  • Chemical Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1245649-64-2

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 1,2,4-triazoles exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, modifications to the triazole structure enhanced activity against multi-drug resistant strains .
  • Mechanism of Action : The antibacterial mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds similar to this compound have been shown to inhibit bacterial growth at low concentrations (MIC values ranging from 3.12 µg/mL to 32 µg/mL) .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored extensively.

Research Findings

  • Cytokine Inhibition : In vitro studies showed that compounds derived from 1,2,4-triazoles could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives reduced TNF-α production by up to 60% compared to control groups .
  • Comparative Analysis : The anti-inflammatory activity was compared with standard non-steroidal anti-inflammatory drugs (NSAIDs), revealing that some triazole derivatives exhibited comparable or superior effects in reducing inflammation without significant cytotoxicity .

Anticancer Activity

Emerging studies have highlighted the potential anticancer properties of triazole derivatives.

Case Studies

  • Cytotoxicity Testing : In vitro tests against various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that certain modifications of triazole compounds led to significant cytotoxic effects. For instance, specific derivatives showed IC50 values lower than those of established chemotherapeutic agents like cisplatin .
  • Mechanisms : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Notably, compounds with specific substituents on the triazole ring displayed enhanced activity against cancer cells while maintaining low toxicity towards normal cells .

Summary Table of Biological Activities

Biological Activity Effectiveness Mechanism
AntibacterialHighDisruption of cell wall synthesis
Anti-inflammatoryModerate to HighCytokine inhibition (TNF-α, IL-6)
AnticancerModerateInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(m-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings?

  • Answer : Based on GHS classifications for structurally similar triazole derivatives, this compound may pose risks of acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Recommended precautions include:

  • Respiratory protection : Use P95 (US) or P1 (EU EN 143) respirators for particulate exposure and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for vapor protection .
  • Skin/eye protection : Wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
  • Environmental control : Avoid drainage release due to potential aquatic toxicity .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1^{1}H and 13^{13}C NMR spectra with predicted data. For example, triazole ring protons typically resonate at δ 8.0–9.0 ppm, while carboxylic acid protons appear as broad peaks around δ 12–14 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common solvents?

  • Answer : Triazole-3-carboxylic acid derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in hydrophobic solvents (e.g., hexane). For example, methyl ester analogs dissolve in hot methanol or ethanol but are insoluble in toluene .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing substituents to the triazole ring while preserving the carboxylic acid functionality?

  • Answer :

  • Esterification/Protection : Use methanol/H2_2SO4_4 to convert the carboxylic acid to a methyl ester, enabling subsequent reactions (e.g., alkylation) at the triazole N1 position. Deprotection with aqueous NaOH regenerates the acid .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the triazole core, as demonstrated in COX-2 inhibitor synthesis .

Q. How do electronic effects of substituents on the m-tolyl group influence biological activity?

  • Answer : Studies on triazole-based COX-2 inhibitors show that electron-withdrawing groups (e.g., -CF3_3) enhance binding affinity by stabilizing charge-transfer interactions with the enzyme’s hydrophobic pocket. Conversely, electron-donating groups (e.g., -OCH3_3) may reduce activity . Computational modeling (e.g., molecular docking) is recommended to predict substituent effects .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Impurities like 1H-1,2,4-triazole-3-carboxamide (if present) can be resolved with a gradient of acetonitrile/water + 0.1% TFA .
  • LC-MS/MS : Enables sensitive detection of degradation products, such as decarboxylated derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Answer :

  • Thermal Stability : Store at 2–8°C in airtight containers to prevent decarboxylation. Elevated temperatures (>40°C) may degrade the compound .
  • Photostability : Protect from UV light, as triazole rings can undergo [2+2] cycloaddition under prolonged exposure .

Methodological Notes

  • Synthesis Optimization : For scale-up, monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp .
  • Toxicity Screening : Use in vitro assays (e.g., MTT for cytotoxicity) to evaluate safety margins before in vivo studies .

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